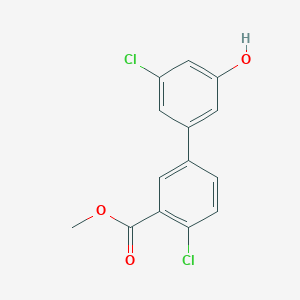
3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% (3C5C2C5MCPP) is a synthetic compound used in a wide range of scientific research applications. It is a colorless, odorless, crystalline solid with a melting point of 210-212°C. 3C5C2C5MCPP has been used in studies of enzyme inhibition, drug synthesis, and as a starting material for the synthesis of other compounds. It is also used in the production of pharmaceuticals, cosmetics, and other products.
Mechanism of Action
3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% acts as an inhibitor of acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thus increasing its concentration in the synaptic cleft. This leads to an increase in the excitability of the postsynaptic neuron and can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% are largely dependent on the concentration of the compound and the duration of exposure. At low concentrations, it can act as an agonist, stimulating the release of acetylcholine and thus leading to an increase in the excitability of the postsynaptic neuron. At higher concentrations, it can act as an antagonist, blocking the release of acetylcholine and thus leading to a decrease in the excitability of the postsynaptic neuron.
Advantages and Limitations for Lab Experiments
3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively simple. It is also a relatively stable compound, with a melting point of 210-212°C, making it suitable for use in a variety of experiments. However, it does have some limitations. It is a relatively toxic compound and should be handled with caution. In addition, its effects on the body are not fully understood, and it should be used with caution in experiments involving humans.
Future Directions
There are a number of potential future directions for 3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%. One potential direction is the development of new synthesis methods to produce the compound more efficiently. Another potential direction is the development of new applications for the compound, such as in the synthesis of drugs and other compounds. Finally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential toxicity.
Synthesis Methods
3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% is synthesized using a two-step process. The first step involves the reaction of 4-chloro-2-methoxycarbonylphenol and 3-chloro-5-chloromethylphenol in the presence of a base such as sodium hydroxide. The second step involves the reaction of the product of the first step with a base, such as sodium hydroxide, to form the desired product.
Scientific Research Applications
3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% has been used in many scientific research studies. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used to study the synthesis of drugs and other compounds. In addition, 3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95% has been used in studies of the biochemical and physiological effects of drugs and other compounds.
properties
IUPAC Name |
methyl 4-chloro-3-(3-chloro-5-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-14(18)8-2-3-13(16)12(6-8)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJMGUSPICCPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686172 |
Source


|
| Record name | Methyl 3',6-dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol | |
CAS RN |
1261931-82-1 |
Source


|
| Record name | Methyl 3',6-dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382111.png)
![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)





